molecular formula C16H17N3 B258355 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile

8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile

Cat. No. B258355
M. Wt: 251.33 g/mol
InChI Key: FGTJEANFFRQGOM-UHFFFAOYSA-N
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Description

8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the activity of COX-2. This compound also has anti-cancer properties and has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile in lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile. One area of interest is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another area of interest is the development of more selective inhibitors of specific enzymes and receptors in the body, which could lead to the development of more targeted therapies for various diseases.

Synthesis Methods

The synthesis of 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile involves the reaction of 8-methylquinoline-3-carboxylic acid with piperidine and sodium cyanide. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile has been studied extensively for its potential applications in the field of pharmacology. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has shown potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

8-methyl-2-piperidin-1-ylquinoline-3-carbonitrile

InChI

InChI=1S/C16H17N3/c1-12-6-5-7-13-10-14(11-17)16(18-15(12)13)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9H2,1H3

InChI Key

FGTJEANFFRQGOM-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1N=C(C(=C2)C#N)N3CCCCC3

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C#N

Origin of Product

United States

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